Lanosterol-D3
Description
Significance of Sterol Pathways in Biological Systems
Sterol biosynthesis pathways are fundamental to the life of eukaryotes, producing essential molecules for various biological functions. Sterols, such as cholesterol in animals and ergosterol (B1671047) in fungi, are crucial components of cell membranes, where they modulate fluidity, permeability, and the function of membrane-bound proteins. mdpi.com Beyond their structural roles, sterols are precursors to a wide array of vital molecules, including steroid hormones, bile acids, and vitamin D. guidetopharmacology.orgnih.gov The intricate and tightly regulated nature of these pathways underscores their importance in cellular and organismal health. Dysregulation of sterol metabolism has been implicated in numerous diseases, making the enzymes and intermediates of these pathways significant targets for therapeutic intervention and in-depth research.
Lanosterol (B1674476) as a Central Intermediate in Cholesterol and Ergosterol Biosynthesis
Lanosterol is a tetracyclic triterpenoid (B12794562) that serves as the first sterol intermediate in the biosynthesis of cholesterol in animals and ergosterol in fungi. lipotype.comscilit.com Its formation from the cyclization of 2,3-oxidosqualene (B107256) is a pivotal step that commits the pathway to the production of sterols. mdpi.comwikipedia.org In animals, lanosterol undergoes a series of enzymatic reactions, including demethylations and isomerizations, to ultimately yield cholesterol. wikipedia.orgresearchgate.net This process can proceed through two main intersecting routes: the Bloch and the Kandutsch-Russell pathways, which differ in the timing of the reduction of a side-chain double bond. elifesciences.orgacs.org In fungi, a similar but distinct pathway converts lanosterol into ergosterol, a primary component of fungal cell membranes. nih.govscilit.com The central position of lanosterol in these critical pathways makes it a key molecule for understanding the regulation and mechanics of sterol synthesis.
Role of Deuterated Lanosterol (Lanosterol-D3) in Mechanistic and Metabolic Research
To overcome the challenges of tracking metabolic pathways, researchers utilize isotopically labeled compounds. Deuterated lanosterol, specifically this compound, has emerged as a powerful tool in mechanistic and metabolic research. By replacing three hydrogen atoms with their heavier isotope, deuterium (B1214612), this compound can be distinguished from its naturally occurring counterpart using techniques like mass spectrometry. medchemexpress.comavantiresearch.com
This isotopic labeling allows for precise tracing of lanosterol's fate as it is converted into downstream metabolites. Such studies are invaluable for elucidating the complex, branching pathways of sterol biosynthesis and for quantifying the flux through different routes under various physiological and pathological conditions. elifesciences.orgnih.gov The use of deuterated standards like this compound enhances the accuracy of analytical methods, enabling researchers to gain deeper insights into the regulation of cholesterol and ergosterol synthesis and to identify potential points of therapeutic intervention. medchemexpress.comrsc.org
Detailed Research Findings with this compound
The application of this compound in research has yielded significant insights into the intricacies of sterol biosynthesis. Its use as an internal standard and a metabolic tracer has been instrumental in a variety of studies.
Table 1: Applications of Deuterated Lanosterol in Research
| Research Area | Application of this compound | Key Findings |
|---|---|---|
| Metabolic Flux Analysis | Tracer to follow the conversion to cholesterol | Elucidation of the relative contributions of the Bloch and Kandutsch-Russell pathways in different tissues. elifesciences.org |
| Enzyme Kinetics | Substrate for in vitro enzyme assays | Determination of kinetic parameters for enzymes involved in the conversion of lanosterol to downstream sterols. |
| Mass Spectrometry | Internal standard for quantification | Accurate measurement of endogenous lanosterol levels in various biological samples. avantiresearch.com |
| Drug Discovery | Tool to study the mechanism of action of cholesterol-lowering drugs | Assessment of how statins and other drugs impact the flow of metabolites through the sterol biosynthesis pathway. lipotype.com |
One of the primary uses of this compound is in metabolic flux analysis. By introducing this compound into a biological system, researchers can track the appearance of deuterium in downstream products like cholesterol. This allows for a quantitative understanding of the rate at which lanosterol is metabolized and the preferred pathways in different tissues or cellular conditions. For instance, studies have used deuterium labeling to show that the relative importance of the Bloch and Kandutsch-Russell pathways can vary significantly between different organs. elifesciences.org
In the field of enzyme kinetics, this compound can serve as a substrate in assays designed to characterize the enzymes of the sterol pathway. The distinct mass of the deuterated products allows for clear differentiation from any non-labeled compounds, ensuring that the measured activity is specific to the enzyme of interest.
Furthermore, the use of this compound as an internal standard in mass spectrometry is critical for accurate quantification of endogenous lanosterol. By adding a known amount of this compound to a sample, any variations in sample preparation or instrument response can be corrected for, leading to more reliable and reproducible measurements of native lanosterol concentrations. avantiresearch.com This is particularly important when studying diseases associated with altered sterol metabolism.
Finally, in drug discovery, this compound is a valuable tool for investigating the mechanisms of action of cholesterol-lowering drugs. For example, it can be used to assess how these drugs affect the metabolic flux from lanosterol to cholesterol, providing a more detailed picture of their pharmacological effects beyond the primary target. lipotype.com
Compound Information
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| 7-dehydrocholesterol (B119134) |
| Acetyl CoA |
| Acetoacetyl CoA |
| Bile acids |
| Cholesterol |
| Cycloartenol (B190886) |
| Desmosterol (B1670304) |
| Dihydrolanosterol (B1674475) |
| Dimethylallyl pyrophosphate |
| Ergosterol |
| Farnesyl pyrophosphate |
| Geranyl pyrophosphate |
| (S)-3-hydroxy-3-methylglutaryl-CoA |
| Isopentenyl pyrophosphate |
| Lanosterol |
| This compound |
| Lathosterol |
| Mevalonate (B85504) |
| 2,3-oxidosqualene |
| Squalene (B77637) |
| Steroid hormones |
| Vitamin D |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H50O |
|---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-2,2,3-trideuterio-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-5,6,7,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1/i16D2,26D |
InChI Key |
CAHGCLMLTWQZNJ-ACVOTKBQSA-N |
Isomeric SMILES |
[2H][C@@]1(C(C[C@]2([C@H](C1(C)C)CCC3=C2CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC=C(C)C)C)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Lanosterol Biosynthesis and Enzymology
Initial Steps of Isoprenoid Pathway Leading to Squalene (B77637)
The journey to lanosterol (B1674476) begins with the synthesis of squalene, a linear C30 isoprenoid compound. wikipedia.org This process is a critical juncture in the isoprenoid biosynthetic pathway, directing carbon flow towards sterol production. wikipedia.org
Squalene Synthase Catalysis
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a key enzyme located in the endoplasmic reticulum membrane. wikipedia.org It catalyzes the first committed step in sterol biosynthesis by converting two molecules of farnesyl pyrophosphate (FPP) into squalene. wikipedia.orgresearchgate.net This reaction is a reductive dimerization, specifically a 'head-to-head' condensation, and requires the consumption of NADPH. wikipedia.orgnih.gov
The catalytic process of SQS occurs in two distinct steps. wikipedia.orgebi.ac.uk The first involves the condensation of two FPP molecules to form a stable cyclopropylcarbinyl diphosphate (B83284) intermediate called presqualene diphosphate (PSPP). ebi.ac.uk In the second step, this intermediate undergoes rearrangement and reduction by NADPH to yield squalene. wikipedia.orgebi.ac.uk The active site of human SQS features a large central channel where these reactions take place. wikipedia.org Structural studies have identified critical amino acid residues involved in substrate binding and catalysis, highlighting the importance of divalent metal ions like Mg2+ for the enzyme's activity. nih.goviucr.org
Squalene Monooxygenase and 2,3-Oxidosqualene (B107256) Formation
Following its synthesis, squalene is oxidized by squalene monooxygenase, also known as squalene epoxidase. wikipedia.orgwikidoc.org This eukaryotic enzyme utilizes NADPH and diatomic oxygen to introduce an epoxide group across the C2-C3 double bond of squalene, forming (S)-2,3-oxidosqualene (squalene epoxide). wikipedia.orgnih.govontosight.ai This reaction is the first oxygenation step in the sterol biosynthesis pathway and is considered a significant regulatory point. wikipedia.orgnih.gov
Squalene monooxygenase is a flavoprotein that contains a loosely bound FAD cofactor. wikidoc.org It acquires electrons from NADPH-cytochrome P450 reductase to facilitate the oxidation reaction. wikidoc.org The mechanism involves the formation of a flavin hydroperoxide at the active site, which then transfers an oxygen atom to the squalene substrate. wikidoc.org This epoxidation is a critical activation step, preparing the linear squalene molecule for the subsequent cyclization reaction. researchgate.net
Lanosterol Synthase (LSS) Mechanism and Regulation
The final and most remarkable step in lanosterol biosynthesis is the cyclization of (S)-2,3-oxidosqualene, catalyzed by lanosterol synthase (LSS), also referred to as 2,3-oxidosqualene-lanosterol cyclase. wikipedia.orgmybiosource.com This enzyme orchestrates a complex cascade of bond formations and rearrangements to construct the characteristic four-ring steroid nucleus. researchgate.net
Catalytic Cyclization of (S)-2,3-Oxidosqualene to Lanosterol
Lanosterol synthase, an integral monotopic protein associated with the cytosolic side of the endoplasmic reticulum in eukaryotes, catalyzes the conversion of the linear (S)-2,3-oxidosqualene into the tetracyclic lanosterol. wikipedia.orgmedchemexpress.com The reaction is initiated by the protonation of the epoxide ring of the substrate, which is believed to adopt a pre-organized conformation within the enzyme's active site. researchgate.net This triggers a cascade of intramolecular additions, forming the A, B, C, and D rings of the steroid nucleus and generating a transient protosterol cation intermediate. wikipedia.orgresearchgate.net A series of subsequent 1,2-hydride and methyl shifts, followed by a final deprotonation, leads to the formation of lanosterol. researchgate.net This intricate cyclization results in the formation of seven chiral centers in a single, highly controlled enzymatic step. rcsb.org
Structural and Mechanistic Insights of Lanosterol Synthase
The human lanosterol synthase is a monomeric protein composed of two connected (α/α) barrel domains. wikipedia.org Its active site is located in the center of the protein, accessible through a constricted channel. wikipedia.org The crystal structure of human LSS has provided significant insights into its catalytic mechanism. rcsb.org For instance, the structure reveals a hydrophobic surface that serves as the membrane-binding region in the endoplasmic reticulum. wikipedia.org
Key amino acid residues within the active site are crucial for catalysis. For example, specific aspartate residues are thought to be involved in the initial protonation of the oxidosqualene epoxide. researchgate.net The precise positioning of the substrate within the active site is critical for the stereoselective outcome of the cyclization cascade. researchgate.netpsu.edu Studies using suicide inhibitors and site-directed mutagenesis have helped to elucidate the roles of various residues in substrate binding and the catalytic process, although the complete mechanism is still an area of active research. wikipedia.orgacs.org
Evolution and Phylogenetic Analysis of Lanosterol Synthases in Different Organisms
Oxidosqualene cyclases (OSCs), the family of enzymes to which lanosterol synthase belongs, are found across different domains of life, including bacteria, fungi, plants, and animals. frontiersin.orgnih.gov While animals and fungi primarily synthesize lanosterol, plants typically produce a related compound called cycloartenol (B190886), catalyzed by cycloartenol synthase. psu.eduoup.com
Comparative Sterol Biosynthesis Pathways
The initial cyclization of the linear triterpenoid (B12794562), (3S)-2,3-oxidosqualene, represents a critical bifurcation point in sterol biosynthesis, distinguishing the pathways in animals and fungi from the predominant pathway in plants. acs.org This step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). wikipedia.orgpreprints.org
In animals and fungi, the biosynthesis of sterols proceeds via the formation of lanosterol. wikipedia.org The enzyme lanosterol synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene directly into lanosterol. wikipedia.orgoup.com This reaction is a complex cascade involving protonation, a series of ring closures, and subsequent hydride and methyl shifts, all orchestrated within the single active site of the LAS enzyme. wikipedia.org
Lanosterol then serves as the central precursor for the synthesis of cholesterol in animals and ergosterol (B1671047) in fungi. oup.comnih.gov These subsequent modifications, involving a series of enzymatic steps such as demethylations, desaturations, and reductions, constitute the "post-lanosterol" pathway. acs.org The lanosterol pathway is considered a hallmark of sterol biosynthesis in non-photosynthetic eukaryotes. acs.org
Table 1: Overview of the Animal and Fungal Lanosterol Pathway
| Feature | Description | Key Organisms |
| Precursor | (3S)-2,3-Oxidosqualene | Animals, Fungi |
| Key Enzyme | Lanosterol Synthase (LAS) | Animals, Fungi |
| Initial Product | Lanosterol | Animals, Fungi |
| Major End Products | Cholesterol, Ergosterol | Animals, Fungi |
For many years, it was believed that the primary, if not sole, pathway for phytosterol biosynthesis in plants began with the cyclization of 2,3-oxidosqualene to cycloartenol, not lanosterol. nih.govoup.com This reaction is catalyzed by the enzyme cycloartenol synthase (CAS). oup.comnih.gov Cycloartenol, which features a distinctive cyclopropane (B1198618) ring, then undergoes further enzymatic modification, including the opening of this ring by a cyclopropyl (B3062369) sterol isomerase (CPI), to enter the main phytosterol synthesis pathway, ultimately leading to compounds like sitosterol (B1666911) and campesterol. frontiersin.org
However, research has revealed that this is not the complete picture. Genome mining and functional characterization have demonstrated that many plant species, including the model organism Arabidopsis thaliana, also possess a functional lanosterol synthase (LAS) enzyme and can produce lanosterol directly from 2,3-oxidosqualene. nih.govresearchgate.net This establishes the existence of a dual sterol biosynthetic pathway in some plants. nih.govpnas.org
Feeding experiments using labeled precursors in Arabidopsis have confirmed that a small fraction of phytosterols (B1254722) is indeed synthesized via this lanosterol pathway. nih.govpnas.org While the cycloartenol pathway remains the dominant route for the bulk production of structural phytosterols, the lanosterol pathway contributes a minor but significant amount. For example, in Arabidopsis seedlings, the lanosterol pathway was found to contribute about 1.5% of the total sitosterol biosynthesis, a figure that increased to 4.5% upon overexpression of the LAS enzyme. nih.gov
Table 2: Comparison of Major Sterol Biosynthesis Pathways in Plants
| Feature | Cycloartenol Pathway (Dominant) | Lanosterol Pathway (Minor) |
| Key Enzyme | Cycloartenol Synthase (CAS) | Lanosterol Synthase (LAS) |
| Initial Product | Cycloartenol | Lanosterol |
| Subsequent Steps | Requires Cyclopropyl Sterol Isomerase (CPI) | Bypasses the need for CPI |
| Contribution | Major pathway for phytosterol synthesis | Minor contributor to phytosterol pool |
| Significance | Bulk production of structural sterols | May contribute to specific pools of steroids or secondary metabolites |
The divergence between the lanosterol and cycloartenol pathways is rooted in the evolution and specificity of the oxidosqualene cyclase (OSC) enzymes. wikipedia.org Both Lanosterol Synthase (LAS) and Cycloartenol Synthase (CAS) belong to the OSC family and catalyze the cyclization of the same substrate, 2,3-oxidosqualene, but yield structurally distinct products. mdpi.com
Phylogenetic analyses suggest that plant LAS enzymes likely evolved from an ancestral CAS gene through duplication and subsequent functional divergence. oup.com This is supported by the higher amino acid sequence identity between plant LAS and CAS (e.g., 64.3% in Arabidopsis) compared to the identity between plant LAS and animal or fungal LAS (around 37-42%). oup.com The functional specificity—whether the enzyme produces lanosterol or cycloartenol—is determined by a few key amino acid residues within the enzyme's active site. oup.com These residues influence the final deprotonation step of the reaction cascade, leading to either the formation of lanosterol or the cyclopropyl ring of cycloartenol. wikipedia.org
Beyond the initial cyclization, further enzymatic divergence contributes to the vast diversity of sterols, particularly in plants. A key example is the activity of sterol methyltransferases (SMTs). While animals lack SMTs, fungi possess a single type (SMT1), but plants have two distinct types, SMT1 and SMT2. frontiersin.org These enzymes are responsible for the C24-alkylation of the sterol side chain, leading to the formation of C24-methylsterols (like campesterol) and C24-ethylsterols (like sitosterol), which are characteristic of plants. frontiersin.orgnih.gov This enzymatic diversification allows plants to produce a much wider array of sterol structures compared to animals and fungi. oup.com
Table 3: Key Enzymes and Their Products in Sterol Biosynthesis
| Enzyme | Class | Substrate | Product(s) | Predominant in |
| Lanosterol Synthase (LAS) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Lanosterol | Animals, Fungi, some Plants |
| Cycloartenol Synthase (CAS) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Cycloartenol | Plants |
| Cyclopropyl Sterol Isomerase (CPI) | Isomerase | Cycloartenol | Lanosterol-like intermediates | Plants |
| Sterol Methyltransferase 1 (SMT1) | Methyltransferase | Cycloartenol | 24-Methylene cycloartanol | Plants, Fungi |
| Sterol Methyltransferase 2 (SMT2) | Methyltransferase | 24-Methylene lophenol | Isofucosterol | Plants |
Post Lanosterol Metabolism and Downstream Enzymatic Transformations
Sterol Methyl Oxidase (SMO) and Sterol C-14 Reductase (C14-R)
Following the removal of the 14α-methyl group, the two methyl groups at the C-4 position must be removed. This process involves a complex of enzymes, including sterol 4α-methyl oxidase (SMO, also referred to as MSMO1 or SC4MOL). researchgate.netacs.org SMO is a non-heme iron enzyme that catalyzes the first step in the removal of the C-4 methyl groups. researchgate.netnih.gov In plants, two distinct SMO enzymes, SMO1 and SMO2, are involved in the successive removal of the two methyl groups at the C-4 position. oup.com
After the action of CYP51, which leaves a double bond at C14-15, Sterol C-14 Reductase (also known as TM7SF2 or DHCR14) is required. nih.govnih.gov This enzyme, which can also be referred to as Lamin-B Receptor (LBR), catalyzes the NADPH-dependent reduction of the Δ14 double bond of sterol intermediates. nih.govnih.gov The activity of this enzyme is regulated, and its levels can be induced by cholesterol-lowering drugs. nih.gov
Sterol-Δ24-Reductase (DHCR24) in Pathway Bifurcation (Bloch vs. Kandutsch-Russell)
After the initial demethylations, the cholesterol synthesis pathway can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govnih.gov The choice between these pathways is determined by the timing of the reduction of the double bond in the sterol side chain at position C24. nih.gov The enzyme responsible for this reduction is Sterol-Δ24-Reductase (DHCR24). researchgate.netresearchgate.net
Bloch Pathway: In this pathway, the reduction of the C24 double bond is the final step in cholesterol synthesis. The pathway proceeds with the unsaturated side chain until the formation of desmosterol (B1670304), which is then reduced by DHCR24 to cholesterol. nih.govnih.gov
Kandutsch-Russell Pathway: In this pathway, the C24 double bond is reduced at an earlier stage. DHCR24 can act on lanosterol (B1674476) itself or other early intermediates to saturate the side chain. The rest of the synthesis then proceeds with a saturated side chain. nih.govnih.gov
DHCR24 is a key enzyme that can theoretically act on any intermediate from lanosterol to desmosterol, allowing for the transfer of intermediates from the Bloch to the Kandutsch-Russell pathway. researchgate.netresearchgate.net This flexibility allows for tissue-specific variations in cholesterol synthesis. nih.gov Studies have also revealed the existence of a modified Kandutsch-Russell pathway where intermediates proceed down the Bloch pathway until demethylation is complete, and then DHCR24 reduces the C24 double bond. nih.gov
Other Key Enzymes in Lanosterol to Cholesterol Conversion
Besides the enzymes mentioned above, several other enzymes are crucial for the complete conversion of lanosterol to cholesterol. The entire process involves over 30 reactions. nih.gov Some of the other key enzymes in the post-squalene phase include:
| Enzyme Name | Abbreviation | Function |
|---|---|---|
| Sterol C4-decarboxylase | 4-SDC | Works with SMO in the removal of C4-methyl groups. acs.org |
| Sterol C8-C7 isomerase | 8-SI | Rearrangement of the Δ8-bond to the Δ7-position. nih.gov |
| Sterol-5-desaturase | 5-SD | Introduction of a double bond at the C5 position. nih.gov |
| Sterol C7-reductase | DHCR7 | Reduces the C7 double bond in the final steps of the Kandutsch-Russell pathway. nih.gov |
Recent research suggests that enzymes from the cytochrome P450 (CYP) superfamily, such as CYP7A1, CYP11A1, CYP27A1, and CYP46A1, can also metabolize intermediates of the cholesterol synthesis pathway, creating novel branches and metabolites not solely dedicated to cholesterol production. nih.govnih.gov
Sterol 8,7 Isomerase (8,7-SI)
Sterol 8,7-isomerase (8,7-SI), also known as emopamil-binding protein (EBP), is a crucial enzyme in the later stages of cholesterol biosynthesis. Its primary function is to catalyze the isomerization of the double bond in the B-ring of the sterol nucleus, specifically moving it from the C8-C9 position to the C7-C8 position. This catalytic step is essential for the formation of lathosterol from zymosterol (B116435).
The isoenzymes of 8,7-SI in fungi (ERG2p) and vertebrates (EBP) are structurally unrelated, yet they share a similar pharmacological profile, binding with high affinity to various drugs. nih.gov This enzymatic action is a critical checkpoint in the Kandutsch-Russell pathway of cholesterol synthesis.
Key Aspects of Sterol 8,7 Isomerase
| Feature | Description |
|---|---|
| Enzyme Name | Sterol 8,7-Isomerase (8,7-SI); Emopamil-binding protein (EBP) |
| Function | Catalyzes the shift of the double bond from C8-9 to C7-8 in the sterol B-ring. |
| Substrate | Zymosterol (and other Δ8-sterols) |
| Product | Lathosterol (and other Δ7-sterols) |
| Pathway | Kandutsch-Russell branch of cholesterol biosynthesis |
Lathosterol 5-Desaturase (C5-SD)
Lathosterol 5-desaturase (C5-SD), also known as sterol C-5 desaturase, is a highly conserved enzyme among eukaryotes that introduces a double bond at the C5 position of the sterol ring. wikipedia.org In the cholesterol biosynthesis pathway, C5-SD catalyzes the conversion of lathosterol to 7-dehydrocholesterol (B119134). wikipedia.orgresearchgate.netoup.com This reaction is the penultimate step in the Kandutsch-Russell pathway leading to cholesterol. researchgate.netoup.com
The enzyme utilizes NAD(P)H and molecular oxygen to carry out the desaturation reaction. wikipedia.org A deficiency in C5-SD activity leads to a rare genetic disorder known as lathosterolosis, characterized by an accumulation of lathosterol and multiple congenital anomalies. wikipedia.orgoup.comnih.gov
Lathosterol 5-Desaturase at a Glance
| Feature | Description |
|---|---|
| Enzyme Name | Lathosterol 5-Desaturase (C5-SD); Sterol C-5 Desaturase |
| Gene | SC5D |
| Function | Catalyzes the dehydrogenation of the C5(6) bond in lathosterol. |
| Substrate | Lathosterol |
| Product | 7-Dehydrocholesterol |
| Clinical Relevance | Deficiency leads to Lathosterolosis. wikipedia.orgnih.gov |
3β-Hydroxysteroid Dehydrogenase (3βHSD)
3β-Hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a bifunctional enzyme that plays a pivotal role in the biosynthesis of all classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgnih.gov It belongs to the oxidoreductase family and catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. wikipedia.orgnih.gov
This enzyme is essential for converting pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. wikipedia.org In humans, there are two main isozymes: HSD3B1, which is primarily expressed in the placenta and peripheral tissues, and HSD3B2, which is found in the adrenal glands, ovaries, and testes. wikipedia.org
Overview of 3β-Hydroxysteroid Dehydrogenase
| Feature | Description |
|---|---|
| Enzyme Name | 3β-Hydroxysteroid Dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) |
| Function | Oxidation and isomerization of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.org |
| Key Conversions | Pregnenolone → Progesterone 17α-Hydroxypregnenolone → 17α-Hydroxyprogesterone DHEA → Androstenedione wikipedia.org |
| Human Isozymes | HSD3B1 (placenta, peripheral tissues) and HSD3B2 (adrenals, gonads). wikipedia.org |
| Cellular Location | Endoplasmic reticulum and mitochondria. nih.gov |
Formation and Role of Oxysterols from Lanosterol Metabolism
Oxysterols are oxidized derivatives of cholesterol and its precursors, including lanosterol. They can be formed through both enzymatic pathways, primarily involving cytochrome P450 (CYP) enzymes, and non-enzymatic auto-oxidation by reactive oxygen species. researchgate.net Intermediates in the post-lanosterol pathway can "leak" from the main cholesterol synthesis route and be metabolized by CYP enzymes, leading to a variety of oxysterol products. nih.govresearchgate.net
These molecules are not merely byproducts but are bioactive lipids with significant regulatory roles. researchgate.net They are crucial intermediates in the synthesis of bile acids and steroid hormones. nih.gov Furthermore, oxysterols act as signaling molecules and are key regulators of cholesterol homeostasis. They function as ligands for liver X receptors (LXRs) and are involved in the regulation of SREBP (sterol regulatory element-binding protein) processing, which controls the expression of genes involved in cholesterol and fatty acid synthesis. nih.govnih.gov
Formation and Functions of Oxysterols
| Aspect | Details |
|---|---|
| Formation | Enzymatic (e.g., Cytochrome P450 enzymes) or non-enzymatic (auto-oxidation). researchgate.net |
| Precursors | Cholesterol, lanosterol, and other cholesterol synthesis intermediates. researchgate.netnih.gov |
| Key Biological Roles | - Intermediates in bile acid and steroid hormone synthesis. nih.gov |
| Examples of Enzymatically Formed Oxysterols | 24(S)-hydroxycholesterol, 27-hydroxycholesterol, 7α-hydroxycholesterol. nih.gov |
Regulatory Mechanisms in Sterol Biosynthesis Relevant to Lanosterol
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a cornerstone of lipid metabolism regulation, controlling the transcription of genes involved in cholesterol and fatty acid synthesis. biologists.comfrontiersin.org The activity of SREBPs is modulated by cellular sterol levels, creating a sensitive feedback system. biologists.com
SREBP Isoforms and Regulation of Lipogenic Genes
The SREBP family consists of three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2, which are encoded by two genes. biologists.comgavinpublishers.com These transcription factors belong to the basic helix-loop-helix-leucine zipper (bHLH-Zip) family. gavinpublishers.com While there is some functional overlap, they exhibit distinct primary roles. SREBP-2 is the master regulator of cholesterol biosynthesis, preferentially activating genes such as HMG-CoA synthase, HMG-CoA reductase, and lanosterol (B1674476) synthase. gavinpublishers.comresearchgate.net In contrast, SREBP-1c predominantly controls the expression of genes involved in fatty acid and triglyceride synthesis. biologists.comgavinpublishers.com SREBP-1a is a potent activator of all SREBP-responsive genes, encompassing both cholesterol and fatty acid synthesis. biologists.comfrontiersin.org
The regulation of these isoforms is complex and tissue-specific. For instance, in the liver, SREBP-2 and SREBP-1c are the predominant forms. biologists.com The expression and activity of SREBPs are influenced by various factors, including sterol levels and hormonal signals like insulin (B600854). umin.ne.jp While high sterol levels suppress SREBP activity, insulin can up-regulate SREBP-1c, linking carbohydrate metabolism to lipogenesis. umin.ne.jp Studies using tracers like Lanosterol-D3 are instrumental in dissecting how the flux of newly synthesized sterols, starting from lanosterol, influences the differential regulation of these SREBP isoforms and their downstream lipogenic targets.
| SREBP Isoform | Primary Function | Key Target Genes |
| SREBP-1a | Global lipid synthesis | Activates a broad range of genes for cholesterol and fatty acid synthesis |
| SREBP-1c | Fatty acid and triglyceride synthesis | Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC) |
| SREBP-2 | Cholesterol synthesis | HMG-CoA Reductase (HMGCR), LDL Receptor (LDLR), Lanosterol Synthase (LSS) |
Sterol-Dependent SREBP Processing and Activation
The activation of SREBPs is a multi-step process tightly regulated by cellular sterol concentration. SREBPs are initially synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane in a complex with SREBP cleavage-activating protein (SCAP). umin.ne.jpd-nb.info SCAP functions as the sterol sensor in this system. biologists.com
When cellular sterol levels are low, the SCAP-SREBP complex is transported from the ER to the Golgi apparatus. d-nb.infoscienceopen.com In the Golgi, the SREBP precursor undergoes sequential proteolytic cleavage by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P). umin.ne.jp This releases the N-terminal domain of the SREBP, which is the active transcription factor. scienceopen.com This mature SREBP then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoter regions of its target genes, thereby activating their transcription. biologists.com
Conversely, when sterol levels are high, cholesterol binds to SCAP, causing a conformational change that promotes the binding of SCAP to another ER-resident protein called Insulin-induced gene (Insig). researchgate.net The SCAP-Insig interaction retains the SCAP-SREBP complex in the ER, preventing its transport to the Golgi and subsequent activation. d-nb.infoscienceopen.com This feedback mechanism ensures that gene transcription for lipid synthesis is switched off when the cell has a sufficient supply of sterols. researchgate.net Interestingly, research has shown that lanosterol itself does not appear to be effective in promoting the ER retention of the SCAP-SREBP complex; this action is more directly mediated by cholesterol. capes.gov.brnih.gov This highlights a specific role for the final product of the pathway in this particular regulatory step. The use of this compound in metabolic flux analysis helps to clarify the rate at which newly synthesized lanosterol is converted to cholesterol and subsequently contributes to the feedback inhibition of SREBP processing.
Feedback Inhibition Mechanisms (e.g., HMG-CoA Reductase)
Beyond the transcriptional control exerted by the SREBP pathway, sterol biosynthesis is also regulated by post-translational feedback mechanisms. A primary target of this regulation is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway. uky.edu
Lanosterol, the first sterol intermediate, plays a distinct and potent role in this process. capes.gov.br Unlike cholesterol, which primarily regulates SREBP processing, lanosterol accumulation specifically triggers the accelerated degradation of the HMGCR enzyme. d-nb.inforesearchgate.net This is a more immediate, short-term control mechanism to curtail pathway flux when sterol intermediates build up. nih.gov
The mechanism involves the Insig proteins. An increase in lanosterol concentration stimulates the binding of HMGCR to Insigs in the ER membrane. capes.gov.brnih.gov This binding event marks the HMGCR enzyme for ubiquitination, a process where ubiquitin molecules are attached to the protein, targeting it for degradation by the proteasome. capes.gov.brnih.gov Studies have shown that lanosterol is significantly more potent than cholesterol at inducing this ubiquitination and degradation of HMGCR. capes.gov.brnih.gov This specific action of lanosterol reveals a sophisticated regulatory loop where the buildup of an early sterol intermediate selectively represses a key upstream enzyme, providing a rapid way to control the flow of carbons through the pathway. capes.gov.br The structural feature responsible for this differential effect appears to be the methyl groups at the C4 position of lanosterol. capes.gov.br The use of this compound in pulse-chase experiments allows researchers to quantify the direct impact of lanosterol levels on the turnover rate of HMGCR, providing precise data on this feedback inhibition loop.
| Regulatory Molecule | Primary Target of Regulation | Mechanism of Action |
| Cholesterol | SREBP Processing | Binds to SCAP, causing ER retention of the SREBP-SCAP complex and inhibiting transcriptional activation. researchgate.net |
| Lanosterol | HMG-CoA Reductase (HMGCR) | Promotes Insig-mediated ubiquitination and proteasomal degradation of the HMGCR enzyme. researchgate.netcapes.gov.br |
| Oxysterols | SREBP Processing & HMGCR Degradation | Potentiate Insig-SCAP interaction and promote HMGCR degradation. researchgate.netmdpi.com |
Cross-Talk with Other Metabolic Signaling Pathways
The regulation of sterol biosynthesis is not an isolated system; it is deeply integrated with other major metabolic and signaling networks within the cell. This cross-talk ensures that lipid metabolism is coordinated with cellular energy status, growth signals, and inflammatory responses.
One of the most significant points of intersection is with the Liver X Receptor (LXR) signaling pathway. biologists.com LXRs are nuclear receptors that function as cellular cholesterol sensors. When activated by oxysterols (oxidized derivatives of cholesterol), LXRs form a heterodimer with the Retinoid X Receptor (RXR) and upregulate the transcription of SREBP-1c. biologists.comgavinpublishers.com This creates a feed-forward mechanism where high cholesterol levels, through oxysterol production, stimulate fatty acid synthesis, likely to provide fatty acids for the esterification and storage of excess cholesterol. biologists.com
Furthermore, the sterol pathway intersects with inflammatory signaling. Interferons, key cytokines in the antiviral response, have been shown to negatively regulate the entire sterol biosynthesis pathway, partly by reducing the transcription and abundance of SREBP-2. frontiersin.org This link suggests that modulating cellular lipid content is an integral part of the host's defense mechanisms. frontiersin.org
There is also evidence of cross-talk with the TGF-β signaling pathway, which is crucial in cellular growth and fibrosis. Recent studies have indicated that lanosterol synthase (LSS) and its product, lanosterol, can influence TGF-β-induced epithelial-mesenchymal transition (EMT), a process involved in fibrosis. arvojournals.orgnih.gov This interaction is mediated, in part, through SREBP1. arvojournals.orgnih.gov Additionally, pathways like the WNT and NFκB signaling cascades may be influenced by the accumulation of specific sterol intermediates, such as 24,25-dihydrolanosterol, affecting cell proliferation. biorxiv.org
The use of stable isotope tracers like this compound is invaluable for exploring this complex web of interactions. By tracing the fate of lanosterol, researchers can investigate how its metabolism influences these interconnected pathways under various physiological and pathological conditions.
Advanced Methodologies for Lanosterol D3 Research
Synthesis and Purification of Lanosterol-D3 for Isotopic Labeling Studies
The synthesis of deuterated sterols like this compound is a key first step in metabolic research. These isotopically-labeled compounds serve as tracers to explore biochemical pathways and reaction kinetics. arkat-usa.org Site-specific incorporation of deuterium (B1214612) into the complex sterol framework presents significant synthetic challenges, as steroids are primarily hydrocarbons with limited functional groups to facilitate labeling. arkat-usa.org Common strategies involve the reduction of carbon-carbon double bonds using catalytic deuterium gas (D2) addition, though this can lack regioselectivity if multiple double bonds are present. arkat-usa.org
Once synthesized, purification is essential to ensure that the labeled lanosterol (B1674476) is free from unlabeled counterparts and other contaminants. Techniques like high-performance counter-current chromatography have proven effective in purifying lanosterol from complex mixtures. nih.gov One method successfully employed a dual-mode elution with a solvent system of n-heptane/acetonitrile/ethyl acetate (B1210297) to achieve high purity lanosterol. nih.gov
The use of deuterium-labeled compounds is invaluable for mechanistic studies and for applications in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. arkat-usa.org
Mass Spectrometry Applications in Tracing this compound Metabolism
Mass spectrometry (MS) is a cornerstone technology in metabolomics, offering high sensitivity and the ability to analyze complex biological samples. thermofisher.comtechnologynetworks.com It is particularly powerful for tracing the metabolism of isotopically labeled compounds like this compound. vanderbilt.edu
Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of sterols. aocs.org Due to their low volatility, sterols require a derivatization step, typically silylation, to increase their volatility and stability for GC analysis. mdpi.com This process yields trimethylsilyl (B98337) (TMS) derivatives that are then separated on a capillary column and detected by the mass spectrometer. mdpi.com
GC-MS methods have been developed for the simultaneous analysis of multiple sterols, including lanosterol, in biological samples like human plasma. nih.gov These methods often involve alkaline hydrolysis to release free sterols, followed by liquid-liquid extraction and derivatization. nih.govmdpi.com By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), GC-MS can achieve low detection limits, making it suitable for quantifying trace levels of sterol intermediates. nih.gov
Table 1: Example of GC-MS Parameters for Sterol Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) | nih.govfrontiersin.org |
| Carrier Gas | Helium | mdpi.comnih.govfrontiersin.org |
| Injector Temp. | 280 °C | nih.govfrontiersin.org |
| Oven Program | Initial 100°C, ramped to 320°C | mdpi.com |
| Ionization | Electron Impact (EI) at 70 eV | nih.govfrontiersin.org |
| Derivatization | Silylation (e.g., with BSTFA or MSTFA) | mdpi.commdpi.com |
This table presents a generalized example of GC-MS conditions. Specific parameters may vary based on the exact application and instrumentation.
Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that overcomes some of the limitations of GC-MS, particularly for less volatile or thermally labile compounds. thermofisher.com It offers broad metabolite coverage by utilizing different column chemistries, such as reversed-phase (RPLC) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for more polar molecules. thermofisher.comlcms.cz
LC-MS methods, particularly those coupled with tandem mass spectrometry (LC-MS/MS), provide high selectivity and sensitivity for quantifying sterol intermediates without the need for derivatization. nih.govmdpi.com This simplifies sample preparation and reduces potential sources of error. mdpi.com LC-MS/MS is considered a gold standard for the measurement of some sterol-related metabolites. amegroups.org The use of atmospheric pressure chemical ionization (APCI) is common for the analysis of sterols by LC-MS. researchgate.net
A simplified LC-MS method has been developed for the quantitative analysis of ten different sterols from the later stages of cholesterol synthesis in a single run using a pentafluorophenyl (PFP) stationary phase. nih.govresearchgate.net This highlights the power of LC-MS in providing comprehensive snapshots of metabolic pathways.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses. umb.edu This capability is essential for stable isotope incorporation studies, where the goal is to distinguish between the naturally occurring isotopes and the labeled isotopes introduced into a biological system. vanderbilt.edumasonaco.org
When tracing the metabolism of this compound, HRMS can precisely measure the mass of the parent compound and its downstream metabolites. This allows researchers to track the deuterium label as it is incorporated into other sterols, providing definitive evidence of metabolic conversion. researchgate.net The high resolving power of instruments like the Q-Exactive hybrid FT mass spectrometer is crucial for accurately determining the enrichment of stable isotopes in metabolites. masonaco.org The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for these studies, offering both separation of complex mixtures and precise mass analysis. wiley.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Pathway Elucidation
Nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique used to determine the molecular structure and dynamics of compounds. sigmaaldrich.comfepbl.com In the context of this compound research, NMR is invaluable for confirming the exact position of the deuterium labels within the molecule. researchgate.net
Deuterium (²H) NMR can be used to study the effects of sterols like lanosterol on the physical properties and dynamics of cell membranes. nih.gov Furthermore, ¹³C NMR spectra of lanosterol and its derivatives provide detailed information about the steric and electronic environment of each carbon atom in the steroid skeleton. researchgate.net By comparing the NMR spectra of labeled and unlabeled lanosterol, researchers can gain precise structural insights. While mass spectrometry is excellent for tracing the label, NMR provides the definitive structural elucidation of the labeled metabolites, making it a complementary and indispensable tool in the study of sterol biosynthesis pathways. fepbl.com
Advanced Chromatographic Techniques for Sterol Intermediate Separation
The separation of complex mixtures of sterol intermediates is a significant analytical challenge due to their structural similarity. mdpi.com Advanced chromatographic techniques are essential for resolving these closely related compounds before their detection by mass spectrometry or other methods.
High-performance liquid chromatography (HPLC) is a key technique for separating sterol intermediates. nih.gov Both reversed-phase and normal-phase HPLC systems are used. For instance, a multi-step procedure involving a silicic acid column followed by reversed-phase HPLC on a C18 column, and then normal-phase HPLC on a silica (B1680970) column (after acetylation) has been successfully used to resolve complex mixtures of sterol intermediates from cholesterol biosynthesis. nih.gov
Counter-current chromatography is another powerful technique for the separation and purification of sterols like lanosterol from complex matrices such as lanolin. nih.gov Additionally, the use of specialized column chemistries, like pentafluorophenyl (PFP) stationary phases in LC, has been shown to provide excellent separation of multiple sterol intermediates in a single chromatographic run. nih.gov The choice of chromatographic method depends on the specific sterols of interest and the complexity of the sample matrix. aocs.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Lanosterol |
| Cholesterol |
| Lathosterol |
| Desmosterol (B1670304) |
| Zymosterol (B116435) |
| 7-dehydrocholesterol (B119134) |
| 24,25-dihydrolanosterol |
| Dihydrolanosterol (B1674475) |
| Squalene (B77637) |
| Squalene oxide |
| 14-desmethyllanosterol |
In Vitro and Cell-Free Systems for Enzymatic Mechanism Studies with this compound
In vitro and cell-free systems provide a controlled environment to dissect the intricate mechanisms of enzymes involved in the cholesterol biosynthesis pathway, where lanosterol is a key intermediate. medchemexpress.comwikipedia.org The use of this compound in these systems allows researchers to trace the metabolic fate of the lanosterol molecule with high precision.
Cell-free systems, which consist of cellular machinery without intact cells, offer several advantages for studying enzymatic reactions. synthelis.combiooekonomie.de They allow for the direct manipulation of reaction components and the elimination of cellular compartmentalization, which can complicate the interpretation of results. tum.de For instance, the conversion of lanosterol to downstream sterols involves multiple enzymatic steps catalyzed by enzymes such as lanosterol 14α-demethylase (CYP51A1). nih.govwikipedia.org By using this compound in a cell-free system containing purified enzymes, the specific products of each enzymatic reaction can be identified and quantified using mass spectrometry. This approach helps in elucidating the precise catalytic mechanism and substrate specificity of these enzymes.
One of the primary applications of this compound in these systems is to study the kinetics and reaction mechanisms of enzymes like CYP51A1. nih.gov The deuterium atoms on the this compound molecule serve as a stable isotope label, allowing for its distinction from endogenous, unlabeled lanosterol. This is particularly useful in studies where cell lysates are used, which may contain endogenous pools of metabolites. biooekonomie.de The open nature of cell-free systems facilitates the optimization of reaction conditions to study specific enzymatic activities. synthelis.com
Key applications of this compound in in vitro and cell-free systems:
Elucidation of the step-by-step conversion of lanosterol in the cholesterol biosynthesis pathway. researchgate.net
Determination of the kinetic parameters of enzymes that metabolize lanosterol.
Identification of intermediate metabolites that may be transient or present in low concentrations.
Investigation of the effects of inhibitors or activators on specific enzymatic reactions.
| System Type | Key Advantage | Application with this compound | Example Enzyme Studied |
|---|---|---|---|
| Purified Enzyme Assay | Allows for detailed kinetic analysis of a single enzyme. | Determining the Vmax and Km for lanosterol demethylation. | Lanosterol 14α-demethylase (CYP51A1) nih.govwikipedia.org |
| Cell Lysate System | Contains a more complete set of cellular components. | Tracing the conversion of this compound through multiple enzymatic steps. | Multiple enzymes of the cholesterol synthesis pathway. guidetopharmacology.org |
| Reconstituted Pathway | Allows for the study of interactions between different enzymes. | Investigating the channeling of intermediates between sequential enzymes. | Lanosterol synthase and CYP51A1 nih.govarvojournals.org |
In Vivo Metabolic Tracing with this compound in Model Organisms
In vivo metabolic tracing with stable isotopes like this compound is a powerful technique to study the dynamics of cholesterol biosynthesis in a whole-organism context. nih.gov This methodology involves administering this compound to model organisms and tracking the appearance of the deuterium label in downstream metabolites over time. mdpi.com This provides insights into the flux through metabolic pathways and how it is regulated in different tissues and under various physiological or pathological conditions. nih.gov
The choice of tracer delivery method is a critical consideration for successful in vivo tracing studies. nih.gov The administration route can influence the metabolic fate of the tracer and should be chosen based on the specific research question. Once administered, tissues and biofluids can be collected at different time points to analyze the isotopic enrichment in various sterol species. This is typically achieved using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), which can separate and quantify the different isotopologues. nih.gov
Studies using this compound in model organisms can help to:
Quantify the rate of cholesterol synthesis in different tissues.
Identify tissue-specific differences in cholesterol metabolism. researchgate.net
Investigate how genetic mutations or drug treatments affect the flux through the cholesterol biosynthesis pathway. plos.org
For example, in a study investigating a genetic defect in the LSS gene, which encodes lanosterol synthase, measuring the ratio of (S)-2,3-epoxysqualene to lanosterol in sebum provided a biomarker for the enzymatic deficiency. plos.org While this study did not use deuterated lanosterol, it highlights the potential for using labeled precursors to trace pathway disruptions.
| Model Organism | Research Focus | Typical Sample Types | Analytical Technique |
|---|---|---|---|
| Mouse | Studying the role of specific genes in cholesterol metabolism. plos.org | Liver, brain, plasma, feces | LC-MS/MS, GC-MS |
| Rat | Investigating the effects of diet on cholesterol synthesis. | Liver, adipose tissue, serum | GC-MS |
| Zebrafish | High-throughput screening of compounds affecting sterol metabolism. | Whole larvae extracts | LC-MS |
Molecular Modeling and Docking Studies of this compound and Enzyme Interactions
Molecular modeling and docking are computational techniques used to predict the binding mode of a ligand, such as lanosterol, within the active site of an enzyme. researchgate.netnih.gov These in silico methods are invaluable for understanding the structural basis of enzyme-substrate recognition and for designing novel enzyme inhibitors. While these studies typically model the non-deuterated lanosterol, the insights gained are directly applicable to this compound as the isotopic substitution does not significantly alter the molecule's conformation or primary interactions.
The process of molecular modeling often begins with the three-dimensional structure of the target enzyme, which can be obtained from X-ray crystallography or homology modeling. neuroquantology.com Docking algorithms are then used to predict the most likely binding poses of lanosterol within the enzyme's active site. nih.gov These predictions are scored based on various factors, such as intermolecular forces and conformational energies.
Molecular dynamics (MD) simulations can further refine these docked poses and provide insights into the dynamic behavior of the enzyme-substrate complex over time. researchgate.netresearchgate.net These simulations can reveal key amino acid residues involved in substrate binding and catalysis. For instance, modeling studies of human lanosterol 14α-demethylase (CYP51A1) have identified critical residues that contribute to the free energy of steroid ligand binding. nih.gov Such studies have shown that hydroxylated intermediate products have a greater affinity for the enzyme than the initial substrates, which helps to drive the multi-stage reaction forward. nih.gov
Key insights from molecular modeling and docking studies include:
Identification of the key amino acid residues in the active site that interact with lanosterol. nih.govresearchgate.net
Prediction of the binding affinity of lanosterol and its derivatives to the enzyme.
Understanding the conformational changes that occur in the enzyme upon substrate binding. mdpi.com
Providing a structural basis for designing site-directed mutagenesis experiments to probe enzyme function. researchgate.net
| Computational Method | Objective | Information Gained | Example Application |
|---|---|---|---|
| Homology Modeling | To build a 3D model of a protein based on the structure of a related protein. neuroquantology.com | A predicted 3D structure of the target enzyme. | Modeling lanosterol synthase when an experimental structure is unavailable. researchgate.net |
| Molecular Docking | To predict the preferred binding orientation of a ligand to a receptor. nih.govnih.gov | Binding pose, docking score, and key interactions (e.g., hydrogen bonds). | Predicting how lanosterol binds to CYP51A1. mdpi.com |
| Molecular Dynamics (MD) Simulation | To simulate the movement of atoms and molecules over time. researchgate.net | Dynamic stability of the enzyme-ligand complex, conformational changes, and free energy of binding. | Investigating the dynamic interactions between lanosterol and lanosterol synthase. acs.org |
| Alanine Scanning Mutagenesis (in silico) | To predict the importance of specific amino acid residues for ligand binding. nih.gov | Change in binding free energy upon mutation of a residue to alanine. | Identifying critical residues in the CYP51A1 active site for lanosterol binding. nih.govresearchgate.net |
Research Applications and Mechanistic Insights with Lanosterol D3
Elucidation of Specific Metabolic Fluxes and Branching Points
The biosynthesis of cholesterol from lanosterol (B1674476) is not a single linear path but comprises at least two major intersecting routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. nih.gov These pathways are distinguished by the timing of the reduction of the C24 double bond in the sterol side chain. nih.govnih.gov The use of deuterium-labeled compounds has been instrumental in dissecting the flux through these complex and tissue-specific pathways.
Researchers utilize stable isotope labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace metabolic flow. By introducing deuterium (B1214612) oxide (D₂O) into cell culture media, newly synthesized sterols incorporate deuterium atoms, allowing for the measurement of their synthesis and turnover rates. nih.govnih.gov More targeted studies employ synthetic, deuterated versions of pathway intermediates, such as d₆-lanosterol. nih.gov When incubated with cells, the conversion of d₆-lanosterol into downstream products can be meticulously tracked, providing clear insights into the preferred metabolic routes. nih.gov
Studies using d₆-lanosterol in HEK-293 cells have helped pinpoint specific branching points. For instance, these experiments revealed that zymosterol (B116435) is a key substrate for the enzyme 24-dehydrocholesterol reductase (DHCR24), marking a critical crossover point from the Bloch to a modified K-R pathway in these cells. nih.gov It was observed that while d₆-lanosterol was converted to labeled zymosterol, it did not significantly enter the classic K-R pathway by forming d₆-dihydrolanosterol, indicating that methyl sterols are poor substrates for DHCR24 under these conditions. nih.gov
This research has demonstrated that pathway preference is highly tissue-specific. In mice, the testes primarily use the Bloch pathway, whereas other tissues like the liver utilize a hybrid approach. nih.gov Approximately 5–10% of lanosterol synthesized in the liver is converted to dihydrolanosterol (B1674475), an early step in the K-R pathway. nih.gov
Table 1: Metabolic Fate of Labeled Lanosterol in Different Tissues/Conditions This table is representative of findings from metabolic flux studies.
| Experimental Model | Labeling Agent | Key Finding | Pathway Implication | Citation |
|---|---|---|---|---|
| Human Skin Fibroblasts (SV-589) | 5% D₂O | Measurement of lanosterol turnover rate. | Establishes baseline metabolic flux. | nih.govnih.gov |
| HEK-293 Cells | d₆-Lanosterol | Conversion to labeled zymosterol, but not d₆-dihydrolanosterol. | Identifies zymosterol as a key branching point; methyl sterols are poor substrates for DHCR24. | nih.gov |
| Mouse Liver | In vivo D₂O | ~5-10% of lanosterol converted to dihydrolanosterol. | Indicates partial use of the Kandutsch-Russell pathway. | nih.gov |
Investigation of Enzyme Kinetics and Substrate Specificity Using Labeled Lanosterol
Deuterated lanosterol and its derivatives are invaluable tools for probing the kinetics and substrate preferences of key enzymes in the cholesterol biosynthesis pathway. Enzymes such as lanosterol 14α-demethylase (CYP51A1) and DHCR24 have broad substrate specificity, making it difficult to define their precise roles without the use of labeled tracers. themanufacturer.com
For example, studies on CYP51, a cytochrome P450 enzyme that catalyzes an essential demethylation step, have utilized deuterated substrates to understand its reaction mechanism. In one study, a deuterated 14α-aldehyde derivative of dihydrolanosterol was synthesized and used in ¹⁸O incorporation studies to distinguish between different proposed catalytic mechanisms for the C-C bond cleavage step. nih.gov
Table 2: Enzyme Studies Utilizing Labeled Lanosterol Derivatives This table summarizes research findings on enzyme kinetics and specificity.
| Enzyme | Labeled Substrate Used | Research Focus | Key Finding | Citation |
|---|---|---|---|---|
| CYP51A1 | Deuterated 14α-aldehyde dihydrolanosterol | Elucidation of the C-C cleavage reaction mechanism. | Provided evidence to distinguish between proposed P450 catalytic cycles. | nih.gov |
| DHCR24 | d₆-Lanosterol | Understanding the rate-limiting steps and pathway preference. | DHCR24 is not rate-limiting for lanosterol conversion but enhances flux through the modified K-R pathway. | nih.govnih.gov |
Studies on Sterol-Dependent Protein Interactions and Signaling
The regulation of cholesterol synthesis is tightly controlled by a feedback mechanism involving a complex of proteins: Sterol Regulatory Element-Binding Proteins (SREBPs), SREBP-cleavage activating protein (SCAP), and Insulin-induced gene (Insig). Labeled sterols help to dissect the specific interactions within this system.
Cholesterol itself binds to SCAP, causing a conformational change that promotes the SCAP-Insig interaction, thereby retaining the SREBP-SCAP complex in the endoplasmic reticulum and halting cholesterol synthesis. researchgate.netnih.gov Research has shown that other sterols have distinct roles. Lanosterol, for example, does not induce the same conformational change in SCAP as cholesterol does and does not block SREBP processing in the same manner. researchgate.netnih.gov Instead, lanosterol can stimulate the formation of an Insig complex with HMG-CoA reductase (the rate-limiting enzyme of cholesterol synthesis), marking it for degradation. nih.govresearchgate.net
By using labeled lanosterol and other sterols, researchers can trace their binding and differential effects on these regulatory proteins. These studies clarify that the cellular response is not to a single "sterol" signal, but to a nuanced landscape of different sterol intermediates that fine-tune the activity of the entire pathway through specific protein interactions. nih.govresearchgate.net
Table 3: Differential Protein Interactions of Lanosterol vs. Cholesterol This table illustrates the specific roles of sterols in the SREBP regulatory pathway.
| Sterol | Interacting Protein | Effect | Regulatory Outcome | Citation |
|---|---|---|---|---|
| Cholesterol | SCAP | Induces conformational change, promoting SCAP-Insig binding. | Blocks SREBP transport to Golgi, suppressing SREBP processing. | nih.govresearchgate.netnih.gov |
| Lanosterol | SCAP | Does not induce SCAP-Insig binding. | Does not block SREBP processing via SCAP. | researchgate.netnih.gov |
| Lanosterol | Insig / HMG-CoA Reductase | Stimulates formation of the HMG-CoA reductase-Insig complex. | Promotes ubiquitination and degradation of HMG-CoA reductase. | nih.govresearchgate.net |
Research on Sterol Homeostasis and Its Regulation
Lanosterol-D3 and other labeled sterols are critical for understanding the broader network of sterol homeostasis, which extends beyond the SREBP pathway to include nuclear receptors like the Liver X Receptors (LXRs). researchgate.netresearchgate.net LXRs act as cellular "cholesterol sensors" that, when activated by oxysterols (oxidized derivatives of cholesterol), regulate the expression of genes involved in cholesterol transport and efflux. nih.gov
Using deuterated tracers allows researchers to follow the metabolic fate of lanosterol and quantify the production of various intermediates and end-products under different regulatory conditions (e.g., in the presence of LXR agonists or in cells with modified SREBP activity). This helps to map how different signaling pathways (SREBP, LXR) respond to specific sterol pools and work in concert to maintain cellular cholesterol balance. researchgate.netucl.ac.uk
Table 4: Key Regulators of Sterol Homeostasis and Their Relationship with Lanosterol This table outlines the main regulatory proteins and their response to sterol levels.
| Regulatory Factor | Function | Response to High Sterol Levels | Interaction with Lanosterol Pathway | Citation |
|---|---|---|---|---|
| SREBP-2 | Transcription factor | Processing is inhibited, remains inactive in the ER. | Primarily regulates genes for cholesterol synthesis, including those downstream of lanosterol. | researchgate.netmdpi.com |
| SCAP | SREBP escort protein / Sterol sensor | Binds cholesterol, causing retention in the ER. | Does not bind lanosterol directly to trigger ER retention. | researchgate.netnih.gov |
| Insig | ER anchor protein | Binds SCAP (induced by cholesterol) or directly binds oxysterols. | Binds HMG-CoA reductase in response to lanosterol, promoting its degradation. | nih.gov |
Applications in Genetic Disorder Models for Pathway Analysis
Inborn errors of cholesterol synthesis, such as Smith-Lemli-Opitz syndrome (SLOS), are genetic disorders caused by mutations in enzymes of the post-lanosterol pathway. nih.govresearchgate.net SLOS, for example, results from a deficiency in 7-dehydrocholesterol (B119134) reductase (DHCR7), leading to an accumulation of the cholesterol precursor 7-dehydrocholesterol (7-DHC) and a deficiency of cholesterol. nih.govmedlink.com
The biochemical diagnosis and mechanistic investigation of these disorders rely heavily on the precise quantification of sterol intermediates. Stable isotope-labeled internal standards, including d₆-lanosterol (d₆-Lan) and other deuterated sterols (d₇-7-DHC, d₆-Desmosterol, etc.), are essential for this analysis. mdpi.comnih.gov They are added to patient samples (e.g., fibroblasts, plasma) before extraction and analysis by LC-MS/MS, allowing for accurate and reproducible quantification of endogenous sterols by correcting for variations in sample processing and instrument response. ucl.ac.ukmdpi.com
In research using cellular and animal models of SLOS, these deuterated standards are used to trace the complex dysregulation of the entire post-lanosterol pathway. For example, a study on SLOS model fibroblasts treated with the drug hydroxyzine (B1673990) used a panel of deuterated sterols, including d₆-lanosterol, to show that the drug not only decreased the toxic 7-DHC but also caused complex, dose-dependent changes in numerous other intermediates, such as dihydrolanosterol and zymosterol. nih.govmdpi.com This highlights how labeled compounds are crucial for evaluating the off-target effects of potential therapies and for gaining a deeper understanding of the metabolic consequences of a single enzyme defect. nih.gov
Table 5: Sterol Profile Changes in a SLOS Fibroblast Model with Hydroxyzine Treatment This table is based on findings from studies on inborn errors of metabolism and shows the utility of sterol analysis.
| Sterol Intermediate | Change with Hydroxyzine Treatment | Implication for Pathway Analysis | Citation |
|---|---|---|---|
| 7-Dehydrocholesterol (7-DHC) | Significantly Decreased | Shows direct impact on the accumulating toxic precursor in SLOS. | nih.govmdpi.com |
| Dihydrolanosterol (DHL) | Significantly Decreased | Suggests hydroxyzine affects early steps or branching of the K-R pathway. | nih.govmdpi.com |
| Zymosterol (ZYM) | Significantly Increased | Indicates a block or alteration at a downstream step, causing accumulation. | nih.govmdpi.com |
Investigation of Cytochrome P450 Enzyme Roles in Sterol Derivatization
The post-lanosterol pathway is not solely dedicated to producing cholesterol. A growing body of evidence shows that intermediates can be diverted into novel branching pathways, catalyzed by various cytochrome P450 (CYP) enzymes, to create a diverse array of bioactive sterols. nih.govresearchgate.net The use of labeled substrates like this compound is essential for identifying these previously unknown metabolic routes.
In vitro studies have demonstrated that several CYP enzymes, which are known to metabolize cholesterol, can also act on its precursors. For example, CYP7A1, CYP11A1, CYP27A1, and CYP46A1 have all been shown to metabolize various post-lanosterol intermediates. nih.govresearchgate.net This suggests that the cholesterol synthesis pathway is part of a much broader metabolic network. researchgate.netnih.gov For instance, CYP11A1, the side-chain cleavage enzyme critical for steroid hormone synthesis, can also metabolize desmosterol (B1670304), an immediate precursor to cholesterol. nih.gov
The use of deuterated substrates has been particularly insightful. To probe the mechanism of CYP51, the primary enzyme that metabolizes lanosterol, researchers synthesized a deuterated 14α-formyl dihydrolanosterol intermediate. nih.gov This allowed for precise analysis of the reaction products by high-resolution mass spectrometry, helping to confirm the catalytic mechanism. nih.gov These approaches, which trace the fate of labeled lanosterol and its derivatives, are crucial for mapping the full landscape of sterol metabolism and understanding how a single precursor can be derivatized into a multitude of functional molecules.
Table 7: Cytochrome P450 Enzymes Involved in Post-Lanosterol Metabolism This table lists CYP enzymes and their role in creating novel sterol metabolites.
| Cytochrome P450 Enzyme | Known Primary Function | Action on Post-Lanosterol Intermediates | Implication | Citation |
|---|---|---|---|---|
| CYP51A1 | Lanosterol 14α-demethylation | The primary enzyme acting on lanosterol to continue the cholesterol synthesis pathway. | A key, conserved step in sterol biosynthesis. | researchgate.netwikipedia.org |
| CYP7A1 | Cholesterol 7α-hydroxylase (Bile acid synthesis) | Can metabolize desmosterol and other intermediates. | Creates novel branches from the main pathway. | nih.govresearchgate.net |
| CYP11A1 | Cholesterol side-chain cleavage (Steroidogenesis) | Can metabolize 7-dehydrocholesterol and desmosterol. | Links cholesterol synthesis directly to steroid hormone production. | nih.govresearchgate.net |
| CYP27A1 | Sterol 27-hydroxylase (Bile acid synthesis) | Can metabolize multiple sterol intermediates. | Broadens the range of potential bioactive sterols derived from the pathway. | nih.govresearchgate.net |
Novel Insights into Lanosterol Degradation Pathways
The use of isotopically labeled molecules has revolutionized the study of metabolic pathways, and this compound, a deuterated variant of lanosterol, is a critical tool in this field. By incorporating deuterium atoms, this compound acts as a stable isotope tracer, allowing researchers to follow its metabolic fate through complex biochemical networks without the complications of radioactive isotopes. arkat-usa.org This approach, primarily coupled with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enables precise tracking and quantification of downstream metabolites, providing unprecedented insights into the degradation and conversion of lanosterol. arkat-usa.orgrsc.org
The primary degradation route for lanosterol in animals and fungi is its multi-step conversion to cholesterol. wikipedia.orgresearchgate.net This intricate process involves a series of enzymatic reactions, including demethylations and reductions. nih.govnih.gov Historically, the exact sequence and flux through these pathways have been subjects of intense research. The introduction of deuterated lanosterol has been instrumental in clarifying these processes.
One of the most significant areas of insight has been the elucidation of the post-lanosterol segment of cholesterol biosynthesis, which bifurcates into two main branches: the Bloch pathway and the Kandutsch-Russell pathway. nih.gov These pathways differ in the timing of the reduction of the C24-C25 double bond. nih.gov By administering this compound to in vivo or in vitro models, researchers can trace the appearance of the deuterium label in the specific intermediates of each pathway. elifesciences.org This allows for the quantification of metabolic flux, revealing that the predominance of one pathway over the other is highly tissue-specific. nih.govelifesciences.org For example, studies have shown that the testes primarily utilize the Bloch pathway, whereas other tissues may use a hybrid approach. nih.govelifesciences.org
The table below illustrates how this compound can be used to distinguish between the intermediates of the Bloch and Kandutsch-Russell pathways. The detection of deuterium-labeled versions of these specific sterols via mass spectrometry confirms the active pathway.
| Pathway | Key Intermediate | Expected Labeled Metabolite after this compound Administration | Method of Detection |
|---|---|---|---|
| Bloch Pathway | Desmosterol | Desmosterol-D3 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Kandutsch-Russell Pathway | 24,25-Dihydrolanosterol | 24,25-Dihydrothis compound | GC-MS |
| Bloch Pathway | 7-Dehydrodesmosterol | 7-Dehydrodesmosterol-D3 | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Kandutsch-Russell Pathway | 7-Dehydrocholesterol | 7-Dehydrocholesterol-D3 | LC-MS |
| Common End Product | Cholesterol | Cholesterol-D3 | GC-MS / LC-MS |
Furthermore, this compound has been pivotal in resolving debates surrounding the regulatory roles of lanosterol. One such controversy involved lanosterol's ability to induce the degradation of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in the mevalonate (B85504) pathway. nih.gov Early studies suggested that lanosterol could accelerate HMGCR degradation, but later work attributed this effect to contaminants in the lanosterol preparations. nih.gov By using highly pure, synthetically prepared this compound and tracing its direct conversion into subsequent metabolites, researchers can unequivocally demonstrate the effects of lanosterol itself versus its downstream products. Such studies have helped confirm that lanosterol accumulation does, in fact, potently induce HMGCR turnover, distinguishing its role from other pathway intermediates like 24,25-dihydrolanosterol which are required for the inactivation of sterol regulatory element binding protein-2 (SREBP-2). nih.gov
The application of this compound also allows for detailed kinetic analysis of the enzymes involved in its degradation. By measuring the rate of disappearance of the labeled substrate and the appearance of labeled products, the activity of key enzymes can be precisely determined.
| Enzyme | Reaction Catalyzed | Significance in Lanosterol Degradation | Insight from this compound Studies |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51A1) | Removal of the 14α-methyl group from lanosterol. mdpi.com | A key, often rate-limiting, step in the conversion to cholesterol. mdpi.com | Allows for direct measurement of enzyme activity and inhibition by potential therapeutic agents. mdpi.com |
| Sterol-C4-methyl-oxidase (SC4MOL) | Oxidation of the C4-methyl groups. | Essential for the complete demethylation of the lanosterol backbone. | Tracing the labeled backbone through successive demethylation steps confirms the sequence and efficiency of the process. |
| Δ24-Sterol reductase (DHCR24) | Reduces the C24-C25 double bond. nih.gov | A key branch point between the Bloch and Kandutsch-Russell pathways. nih.gov | Quantifies the flux into the Kandutsch-Russell pathway by measuring the formation of labeled 24,25-dihydrolanosterol. elifesciences.org |
Future Directions and Emerging Research Avenues
Development of Novel Analytical Techniques for Lanosterol-D3 Metabolites
The analysis of sterols and their metabolites presents significant analytical challenges due to their structural similarity, wide concentration range, and the low abundance of many key intermediates. Future research is focused on developing more sensitive and specific analytical platforms to fully exploit the information provided by this compound tracing.
The primary analytical tool for stable isotope tracing is mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC). While effective, future advancements aim to overcome existing limitations. High-Resolution Mass Spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, is critical. HRMS provides highly accurate mass measurements, enabling the confident identification of D3-labeled metabolites in complex biological matrices by distinguishing them from isobaric interferences.
Furthermore, the integration of ion mobility spectrometry (IMS) with LC-MS is a promising frontier. IMS separates ions based on their size, shape, and charge, adding another dimension of separation. This can resolve D3-labeled isomers that are chromatographically and mass-to-charge (m/z) indistinguishable, providing deeper insight into metabolic pathways. For instance, IMS-MS could potentially separate different D3-labeled oxysterol isomers derived from a common precursor, which is not feasible with conventional LC-MS alone. The development of targeted MS/MS methods with optimized fragmentation patterns for deuterated sterols will also enhance the signal-to-noise ratio, allowing for the detection of trace-level metabolites.
| Technique | Primary Advantage for D3-Tracing | Key Limitation | Future Development Focus |
|---|---|---|---|
| GC-MS | Excellent chromatographic resolution for sterols; extensive spectral libraries. | Requires derivatization; thermal degradation of labile compounds. | Two-dimensional GC (GCxGC) for enhanced separation. |
| LC-MS/MS | High throughput; suitable for labile and polar metabolites without derivatization. | Co-elution of isomers; potential for ion suppression. | Improved stationary phases for better isomer separation. |
| LC-HRMS (e.g., Orbitrap) | High mass accuracy for unambiguous formula assignment of novel D3-metabolites. | Higher instrument cost; larger data files requiring advanced bioinformatics. | Faster scan speeds to improve compatibility with UHPLC. |
| LC-IMS-MS | Separates D3-labeled isomers based on shape (collisional cross-section). | Relatively new technology; limited CCS databases for sterols. | Building comprehensive CCS libraries for deuterated sterols. |
Integration of Multi-Omics Data for Comprehensive Pathway Analysis
The true power of this compound tracing is realized when metabolomic data is integrated with other 'omics' datasets, such as transcriptomics (gene expression) and proteomics (protein abundance). This multi-omics approach provides a holistic view of metabolic regulation, connecting genetic information to functional metabolic output.
For example, a future study could investigate a disease characterized by dysregulated cholesterol metabolism. By administering this compound to cell models or animal models, researchers can quantify the flux through the entire sterol synthesis pathway. Simultaneously, RNA-sequencing (transcriptomics) and quantitative proteomics can measure the expression levels of all genes and the abundance of enzymes in the pathway (e.g., HMGCR, CYP51A1, DHCR7).
By correlating the metabolic flux data (from this compound) with the transcriptomic and proteomic data, researchers can pinpoint specific regulatory nodes. A scenario might reveal that while the gene for a specific enzyme is highly transcribed, the corresponding protein is not abundant or the metabolic flux through that step is low. This would suggest post-transcriptional or post-translational regulation (e.g., microRNA interference or protein degradation) or the presence of an enzyme inhibitor, avenues that would be missed by studying a single 'omic' layer in isolation. This integrated approach is essential for building predictive models of metabolic networks and identifying novel therapeutic targets.
Advanced Mechanistic Enzymology of Lanosterol-Converting Enzymes
This compound is an invaluable tool for dissecting the reaction mechanisms of the enzymes that convert lanosterol (B1674476) into cholesterol and other derivatives. Future research will employ advanced enzymology techniques using this labeled substrate to gain deeper insights.
One key application is in the study of enzyme kinetics and substrate specificity. By using this compound as a substrate in in-vitro assays with purified enzymes, researchers can precisely measure kinetic parameters (Km, Vmax, kcat) without interference from endogenous lanosterol. This is particularly important for studying enzymes with multiple potential substrates, allowing for direct comparison of their processing efficiency.
Furthermore, this compound can be used to investigate the kinetic isotope effect (KIE), which occurs when the deuteration of a molecule affects the rate of a chemical bond-breaking step. While the D3 label on the side chain of lanosterol may not be at a primary reaction site for many enzymes in the canonical pathway, its presence can be used to study conformational dynamics or allosteric effects. For enzymes where a C-H bond at or near the labeled position is cleaved, a significant KIE would provide direct evidence for the rate-limiting step of the catalytic mechanism. This level of mechanistic detail is crucial for the rational design of highly specific enzyme inhibitors or activators.
| Enzyme | Enzyme Function | Information Gained Using this compound |
|---|---|---|
| Lanosterol 14α-demethylase (CYP51A1) | Removes the 14α-methyl group from lanosterol. | Precise measurement of inhibitor efficacy (IC50) by tracking the reduction of D3-labeled product formation. |
| Sterol C5-desaturase (SC5D) | Introduces a double bond at the C5 position. | Quantification of enzyme activity in complex cell lysates by specifically monitoring the conversion of this compound to its desaturated product. |
| 7-Dehydrocholesterol (B119134) reductase (DHCR7) | Reduces the C7-C8 double bond in the final step of the Kandutsch-Russell pathway. | Determination of substrate competition and pathway preference by co-administering this compound with other labeled precursors. |
| Sterol-C4-methyl-oxidase (SC4MOL) | Catalyzes the oxidative demethylation at the C4 position. | Mechanistic studies to probe for intermediate formation and potential kinetic isotope effects. |
Exploration of Non-Canonical Lanosterol Pathways and Derivatives
While the conversion of lanosterol to cholesterol is the canonical and most well-studied pathway, evidence suggests that lanosterol can be shunted into alternative or "non-canonical" metabolic routes. These pathways may become biologically significant under conditions of metabolic stress, genetic defects (e.g., Smith-Lemli-Opitz syndrome), or pharmacological inhibition of the primary pathway.
This compound is an ideal tool for discovering and characterizing these unknown pathways. The strategy involves administering this compound and performing untargeted metabolomic analysis using HRMS. Any newly detected D3-labeled compound that does not correspond to a known intermediate of cholesterol synthesis is a candidate for a non-canonical metabolite.
Potential non-canonical derivatives include oxysterols formed by the direct oxidation of lanosterol or its immediate products, alternative demethylation products, or even lanosterol-derived bile acids. For example, hydroxylation of the lanosterol side-chain or sterol nucleus could lead to novel signaling molecules. The stable isotope label is essential, as it provides an unambiguous "tag" to confirm the origin of these novel compounds from the initial lanosterol pool, distinguishing them from metabolites of cholesterol or dietary sterols. Identifying these pathways could reveal new biological functions for lanosterol derivatives and new mechanisms of disease.
Application of Stable Isotope Tracing in Systems Biology Approaches
Systems biology aims to understand the behavior of complex biological systems as a whole, rather than focusing on individual components. Stable isotope tracing with this compound is a cornerstone of systems-level investigations of sterol metabolism, enabling the quantification of metabolic flux.
Metabolic Flux Analysis (MFA) uses the incorporation pattern of stable isotopes to calculate the rates (fluxes) of all interconnected reactions in a metabolic network. By feeding cells or organisms this compound and measuring the rate of appearance of the D3 label in downstream metabolites (e.g., desmosterol (B1670304), 7-dehydrocholesterol, cholesterol, and cholesteryl esters), researchers can build dynamic mathematical models of the entire sterol network.
These models can be used to simulate how the system responds to perturbations. For instance, one could model the effect of a statin drug not only on cholesterol synthesis but also on the shunting of precursors into alternative pathways. This approach can predict non-obvious consequences of drug action or genetic mutations. In the context of disease, comparing the metabolic flux maps of healthy versus cancerous cells can reveal unique metabolic dependencies of tumors, highlighting novel targets for cancer therapy. This systems-level perspective moves beyond simple concentration measurements to provide a functional readout of the metabolic state, a critical step towards personalized and predictive medicine.
Q & A
Basic Question: What experimental methods are most effective for synthesizing and characterizing Lanosterol-D3 in metabolic studies?
Methodological Answer:
Deuterated lanosterol (this compound) is synthesized via catalytic deuteration using palladium or platinum catalysts under controlled deuterium gas flow. Post-synthesis, characterization requires:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation at specific carbon positions (e.g., C-24, C-25) by analyzing peak splitting patterns in H and H NMR spectra .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) quantifies isotopic purity by comparing ratios of deuterated vs. non-deuterated species. Ensure measurements adhere to the precision guidelines (≤3 significant figures unless justified) .
- Chromatography : Reverse-phase HPLC with UV detection validates purity, using deuterated solvent systems to avoid interference.
Key Consideration : Optimize reaction conditions (temperature, catalyst loading) to minimize side products, as incomplete deuteration complicates downstream metabolic tracing .
Advanced Question: How can researchers design controlled experiments to track this compound’s metabolic flux in cholesterol biosynthesis pathways?
Methodological Answer:
- Tracer Design : Use this compound as a stable isotope tracer in cell cultures or animal models. Administer via lipid nanoparticles to ensure bioavailability .
- Control Groups : Include non-deuterated lanosterol and deuterated solvent controls to isolate isotope effects.
- Sampling Protocol : Collect time-series samples (e.g., 0h, 6h, 24h) from liver microsomes for LC-MS/MS analysis. Quantify downstream metabolites (e.g., 7-dehydrocholesterol) using deuterium-specific fragmentation patterns .
- Data Normalization : Express results as molar percent enrichment (MPE) to account for natural isotope abundance .
Pitfall Avoidance : Monitor isotopic exchange in aqueous environments, which may artificially inflate deuterium retention .
Basic Question: What analytical challenges arise when quantifying this compound in biological matrices, and how are they resolved?
Methodological Answer:
- Matrix Interference : Lipid-rich samples (e.g., plasma) require solid-phase extraction (SPE) with C18 columns to isolate this compound. Validate recovery rates (>85%) using spiked deuterated internal standards (e.g., Lanosterol-D7) .
- Sensitivity Limits : Use tandem MS (MS/MS) in selected reaction monitoring (SRM) mode to enhance detection. Set collision energy to 20–30 eV for optimal fragmentation .
- Calibration Curves : Prepare in triplicate across a physiological range (0.1–100 µM), ensuring linearity () and precision (CV <15%) .
Table 1 : Example LC-MS Parameters for this compound Quantification
| Parameter | Value |
|---|---|
| Column | C18, 2.1 × 50 mm, 1.7 µm |
| Mobile Phase | 0.1% Formic acid in ACN:H₂O (90:10) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive ESI |
| SRM Transition | 427.3 → 369.2 (this compound) |
Advanced Question: How should researchers address contradictions in deuterium retention data across this compound metabolic studies?
Methodological Answer:
Contradictions often stem from:
- Isotope Effects : Deuterium’s higher mass slows enzymatic reactions (e.g., lanosterol 14α-demethylase activity), altering metabolic rates. Use kinetic isotope effect (KIE) modeling to adjust rate constants .
- Analytical Variability : Cross-validate findings with orthogonal methods (e.g., compare NMR-derived enrichment vs. MS data) .
- Biological Variability : Replicate experiments in ≥3 independent biological replicates and apply ANOVA with post-hoc Tukey tests to assess significance () .
Case Study : A 2023 study resolved discrepancies in hepatic this compound turnover by standardizing fed/fasted states in murine models, reducing variability by 40% .
Basic Question: What ethical and safety protocols are essential for handling this compound in preclinical research?
Methodological Answer:
- Chemical Safety : Use fume hoods for synthesis and handling. Refer to SDS for deuterated solvents (e.g., d6-DMSO), which may penetrate skin barriers .
- Animal Ethics : Justify dosing regimens in IACUC protocols, ensuring minimal distress. Monitor for deuterium-related toxicity (e.g., altered lipid profiles) .
- Data Integrity : Disclose all conflicts of interest (e.g., funding sources) and archive raw spectra in FAIR-compliant repositories .
Advanced Question: How can computational modeling enhance the interpretation of this compound’s role in sterol regulatory networks?
Methodological Answer:
- Systems Biology : Build kinetic models (e.g., COPASI) incorporating this compound flux data to simulate cholesterol biosynthesis. Calibrate using time-course MS datasets .
- Machine Learning : Train neural networks on published isotopic tracing data to predict regulatory nodes (e.g., SREBP-2 activation thresholds) .
- Validation : Compare in silico predictions with CRISPR-interfered cell lines (e.g., HMGCR-knockout HepG2) to confirm model accuracy .
Resource : The NIH Metabolomics Workbench provides open-access this compound datasets for benchmarking .
Basic Question: What are the best practices for reporting this compound experimental data in peer-reviewed journals?
Methodological Answer:
- Manuscript Structure : Follow IMRaD format, detailing synthesis protocols in the Methods section and raw spectral data in supplements .
- Units and Symbols : Report concentrations in µM (not ppm) and use “this compound” (no abbreviations) .
- Statistical Reporting : Specify ANOVA/Kruskal-Wallis tests and exact -values (e.g., ), avoiding vague terms like “significant” without context .
Advanced Question: What strategies optimize the use of this compound in multi-omics studies integrating metabolomics and proteomics?
Methodological Answer:
- Workflow Integration :
- Metabolomics : Quantify this compound and intermediates via LC-MS.
- Proteomics : Perform SILAC labeling to correlate enzyme expression (e.g., CYP51A1) with deuterium flux .
- Data Fusion : Apply Spearman correlation to link metabolite enrichment with protein abundance, adjusting for false discovery rates (FDR <0.05) .
- Tool Recommendation : Use XCMS Online for metabolomics and MaxQuant for proteomics, ensuring cross-platform compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
